N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-20-11-9-19(10-12-20)25-22(29)16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVAZLGQURRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Phenylacetamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with phenylacetamide using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound may serve as a probe to study biological pathways and molecular interactions.
Materials Science: It can be utilized in the design of novel materials with specific electronic or optical properties.
Industry: The compound may find applications in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the pyrimidine ring or acetamide side chain:
Spectroscopic and Physicochemical Properties
Key Spectral Data Comparisons:
- Amide Proton Shifts :
- Aromatic Proton Environments :
- Mass Spectrometry :
Crystallographic Insights:
- The N-(2-fluorophenyl) derivative exhibits intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions, stabilizing its crystal structure.
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide, with CAS number 946245-06-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H25N5O, with a molecular weight of 339.4 g/mol. Its structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 946245-06-3 |
Anticancer Potential
Recent studies have suggested that compounds containing pyrimidine and phenylacetamide structures exhibit promising anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the pyrrolidine group may enhance the compound's interaction with biological targets, potentially leading to increased potency.
The proposed mechanism of action involves the inhibition of specific kinases or receptors that are pivotal in cancer cell signaling pathways. In particular, the compound may act as a modulator of the CB2 receptor, which is known to play a role in cancer progression and metastasis. This was supported by findings that demonstrate similar compounds binding effectively to CB2 receptors, suggesting a potential pathway for therapeutic intervention .
Cardiovascular Effects
In addition to anticancer activity, there is evidence that pyrimidine derivatives can influence cardiovascular parameters. A study evaluated the effects of related compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular applications .
Case Studies
- Study on CB2 Receptor Binding : A series of derivatives were synthesized and tested for their binding affinity to the CB2 receptor. The study found that modifications at the para position significantly influenced binding activity, indicating that structural optimization could enhance therapeutic efficacy .
- Cardiovascular Impact Assessment : An experimental study demonstrated that specific sulfonamide derivatives affected coronary resistance and perfusion pressure. The findings suggest that this compound may exhibit similar effects due to structural similarities with active compounds tested .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrimidine Ring : Modifications at specific positions can enhance or diminish activity.
- Pyrrolidine Moiety : The presence of this group is essential for maintaining biological interactions.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Para-substituted amino group | Increased CB2 receptor binding |
| Pyrrolidine presence | Essential for anticancer activity |
| Variations in phenyl group | Altered pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, substituting nitro groups under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene) followed by iron powder reduction under acidic conditions can generate intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline . Condensation with cyanoacetic acid or phenylacetic acid derivatives using coupling agents (e.g., EDC/HOBt) may yield the target compound. Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., DMF vs. THF) to improve yields .
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm for CH₂, δ 2.5–3.0 ppm for N-CH₂) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). The acetamide methylene group (CH₂CO) typically appears at δ 3.7–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₉H₃₁N₅O). Fragmentation patterns (e.g., loss of pyrrolidine or phenylacetamide groups) confirm substituent connectivity .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1600 cm⁻¹ (pyrimidine C=N) validate functional groups .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Target engagement can be assessed via kinase inhibition assays (e.g., ATP-competitive binding using TR-FRET) due to the pyrimidine scaffold’s affinity for kinase domains . Cellular assays (e.g., MTT for cytotoxicity) should use dose ranges of 1–100 µM in cancer cell lines (e.g., HCT-116 or MCF-7) with DMSO controls. Data normalization to reference inhibitors (e.g., staurosporine) ensures reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the metabolic stability of this compound?
- Methodological Answer :
- Modifications : Replace the phenylacetamide group with trifluoromethyl or piperazine derivatives to increase lipophilicity and reduce CYP450-mediated oxidation .
- Assays : Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). LC-MS/MS monitors metabolite formation (e.g., hydroxylation at the pyrrolidine ring) .
- Computational Tools : DFT calculations (e.g., using Gaussian) predict electron density at reactive sites, guiding steric shielding strategies .
Q. What computational methods are effective for predicting binding modes of this compound with kinase targets?
- Methodological Answer :
- Docking : Use Schrödinger Glide or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR or Aurora A). Validate poses with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
- Free Energy Calculations : MM-GBSA or MM-PBSA quantify binding affinity changes upon substituent modifications (e.g., methyl vs. ethyl groups on the pyrimidine ring) .
Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodents) to identify absorption barriers .
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. For example, N-dealkylation of pyrrolidine may reduce target engagement .
- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling (e.g., using Phoenix WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
